N-{2-[(2,4,6-trimethylpyridin-3-yl)formamido]ethyl}prop-2-enamide
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Overview
Description
N-{2-[(2,4,6-trimethylpyridin-3-yl)formamido]ethyl}prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with three methyl groups and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,4,6-trimethylpyridin-3-yl)formamido]ethyl}prop-2-enamide typically involves multiple steps:
Formation of 2,4,6-trimethylpyridine: This can be synthesized through the alkylation of pyridine with methyl iodide in the presence of a base.
Formylation: The 2,4,6-trimethylpyridine undergoes formylation to introduce the formamido group.
Amidation: The formylated product is then reacted with ethylamine to form the amide linkage.
Alkylation: Finally, the compound is alkylated with propenoic acid to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,4,6-trimethylpyridin-3-yl)formamido]ethyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and pyridine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced amide to amine.
Substitution: Substituted derivatives at the amide or pyridine sites.
Scientific Research Applications
N-{2-[(2,4,6-trimethylpyridin-3-yl)formamido]ethyl}prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(2,4,6-trimethylpyridin-3-yl)formamido]ethyl}prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylpyridine: A precursor in the synthesis of the compound.
N-(2,4,6-trimethylpyridin-3-yl)acetamide: A structurally similar compound with different functional groups.
(2E)-3-(2,4-dimethylphenyl)-N-(2,4,6-trimethylpyridin-3-yl)prop-2-enamide: Another derivative with similar structural features.
Uniqueness
N-{2-[(2,4,6-trimethylpyridin-3-yl)formamido]ethyl}prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2,4,6-trimethyl-N-[2-(prop-2-enoylamino)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-5-12(18)15-6-7-16-14(19)13-9(2)8-10(3)17-11(13)4/h5,8H,1,6-7H2,2-4H3,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXHBAWKWGSWOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)NCCNC(=O)C=C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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